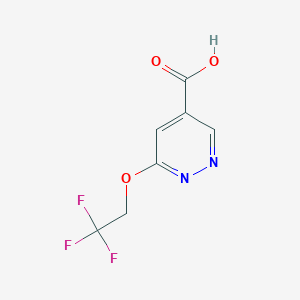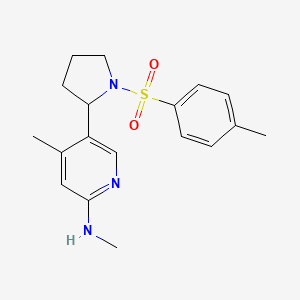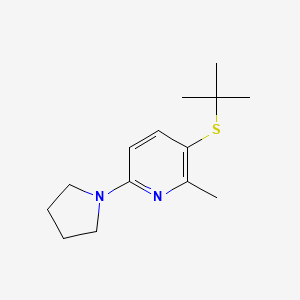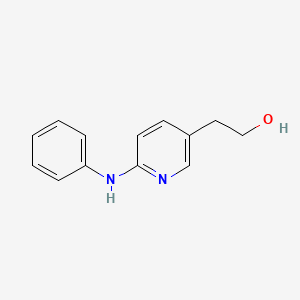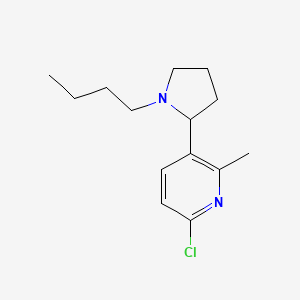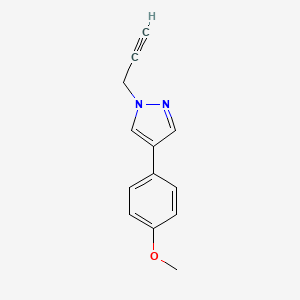
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the propynyl group: The final step is the alkylation of the pyrazole nitrogen with a propargyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The methoxy group or the propynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole amines.
科学的研究の応用
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and propynyl groups can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the methoxy group, which may affect its reactivity and binding properties.
4-(4-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.
4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole:
Uniqueness
4-(4-Methoxyphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of both the methoxyphenyl and propynyl groups, which confer distinct chemical properties and potential applications. The methoxy group can enhance solubility and reactivity, while the propynyl group can facilitate further functionalization and binding interactions.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C13H12N2O/c1-3-8-15-10-12(9-14-15)11-4-6-13(16-2)7-5-11/h1,4-7,9-10H,8H2,2H3 |
InChIキー |
ODXRSJIAJFDZKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)




